2-Chloro-4-methylphenyl isothiocyanate
Overview
Description
“2-Chloro-4-methylphenyl isothiocyanate” is a chemical compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-4-methylphenyl isothiocyanate” were not found, a related compound, p-Tolyl isothiocyanate, has been synthesized via the reaction with 6-hydroxy-2,4,5-triaminopyrimidine or 4,5,6-triaminopyrimidine in DMF and triethylamine .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-methylphenyl isothiocyanate” includes a six-membered aromatic ring with a chlorine atom and a methyl group attached to it. An isothiocyanate group is also attached to the ring .
Physical And Chemical Properties Analysis
The boiling point of “2-Chloro-4-methylphenyl isothiocyanate” is 138/20mm .
Scientific Research Applications
1. Environmental Chemistry and Atmospheric Reactions
2-Chloro-4-methylphenyl isothiocyanate and related isothiocyanates have been studied for their reactions with OH radicals in the atmosphere. Sommerlade, Ekici, and Parlar (2006) investigated the rate constants for these reactions in a smog chamber, revealing insights into the lifetimes of these compounds in the troposphere due to reactions with OH radicals (Sommerlade, Ekici, & Parlar, 2006).
2. Biological Activation and Enzyme Induction
Isothiocyanates, including compounds structurally related to 2-Chloro-4-methylphenyl isothiocyanate, are known to activate Nrf2 in cultured fibroblasts, as shown by Ernst et al. (2011). This activation leads to the phosphorylation of ERK1/2, an upstream target of Nrf2, and enhances mRNA and protein levels of Nrf2 targets (Ernst et al., 2011).
3. Synthesis and Chemical Reactions
The synthesis and chemical reactions of isothiocyanates, including phenyl isothiocyanate which is closely related to 2-Chloro-4-methylphenyl isothiocyanate, have been extensively studied. Faull and Hull (1981) explored the reactions of phenyl isothiocyanate with various compounds, providing valuable insights into the chemistry of isothiocyanates (Faull & Hull, 1981).
4. Antimicrobial and Antifungal Applications
Tang et al. (2018) synthesized a series of p-aromatic isothiocyanates and tested their activity against plant pathogenic fungi and bacteria. They found that compounds like p-nitrophenyl isothiocyanate, structurally similar to 2-Chloro-4-methylphenyl isothiocyanate, exhibited promising antimicrobial activity (Tang et al., 2018).
5. Neuroprotective Properties
Research on isothiocyanates, like 4-iodophenyl isothiocyanate, demonstrates their potential neuroprotective properties. Wellejus et al. (2012) studied synthetic isothiocyanates in various models of neurodegeneration, highlighting their neuroprotective and neurotrophic properties (Wellejus et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-isothiocyanato-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZZXGXTVVWRED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206597 | |
Record name | 2-Chloro-4-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylphenyl isothiocyanate | |
CAS RN |
57878-93-0 | |
Record name | 2-Chloro-4-methylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057878930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57878-93-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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